molecular formula C12H14O3 B8673158 4-(Allyloxy)-3,5-dimethylbenzoic acid CAS No. 7192-39-4

4-(Allyloxy)-3,5-dimethylbenzoic acid

Cat. No. B8673158
M. Wt: 206.24 g/mol
InChI Key: BJPBXFYIWSDQPA-UHFFFAOYSA-N
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Patent
US08133910B2

Procedure details

To a solution of 2-allyloxy-5-bromo-1,3-dimethyl-benzene (23.6 g, 98.0 mmol) in THF (150 mL) is added at −75° C. a solution of n-BuLi (90 mL, 1.5 M in diethyl ether). The temperature remains at −75° C. The mixture is stirred for 30 min and then transferred via double-tip canula into a cooled (0° C.) solution of dimethylcarbonate (21.4 g, 238 mmol) in THF (90 mL). The mixture is stirred for 2 h at 0° C., then warmed to rt during 15 h. The solvent of the mixture is evaporated and re-evaporated from EtOH (200 mL) to remove most of the butylacetate side product. The mixture is taken up in 2 N aq. LiOH (150 mL) and EtOH (200 mL) and stirred at rt for 2 h, then at 60° C. for 1 h. The EtOH is evaporated and the remaining mixture is diluted with 0.5 N aq. NaOH and extracted with diethyl ether (200 mL). The org. extract is washed with 1M aq. NaOH (5×50 mL) and the combined aq. washings are re-extracted with ether (100 mL). The aq. phase is acidified with 25% aq. HCl and extracted with DCM (5×50 mL). The combined org. extracts are dried over Na2SO4, filtered, evaporated and dried in vacuo at 60° C. for 15 h to give 4-allyloxy-3,5-dimethyl-benzoic acid (8.0) as yellow-brown solid. LC-MS: tR=0.90 min.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8](Br)=[CH:7][C:6]=1[CH3:13])[CH:2]=[CH2:3].[Li]CCCC.C[O:20][C:21](=O)[O:22]C>C1COCC1>[CH2:1]([O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([C:21]([OH:22])=[O:20])=[CH:7][C:6]=1[CH3:13])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=C1C)Br)C
Name
Quantity
90 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
COC(OC)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains at −75° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 h at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent of the mixture is evaporated
CUSTOM
Type
CUSTOM
Details
re-evaporated from EtOH (200 mL)
CUSTOM
Type
CUSTOM
Details
to remove most of the butylacetate side product
STIRRING
Type
STIRRING
Details
EtOH (200 mL) and stirred at rt for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
at 60° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The EtOH is evaporated
ADDITION
Type
ADDITION
Details
the remaining mixture is diluted with 0.5 N aq. NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
is washed with 1M aq. NaOH (5×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined aq. washings are re-extracted with ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. for 15 h
Duration
15 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C(=O)O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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